5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which includes a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyridine ring. Its molecular formula is C₁₀H₁₅Cl₂FN₂O, and it has a molecular weight of approximately 269.15 g/mol . This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
Preliminary studies suggest that 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride exhibits promising biological activities. It has been investigated for its potential as an antipsychotic agent, with some reports indicating its efficacy in modulating neurotransmitter systems . The compound's structural features may enhance its binding affinity to specific receptors in the central nervous system, although further pharmacological studies are needed to elucidate its mechanisms of action.
The synthesis of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves multi-step organic reactions. One common approach includes:
Each step requires careful optimization to maximize yield and purity .
5-Fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride has potential applications in various fields:
Interaction studies involving 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride have primarily focused on its binding affinity to neurotransmitter receptors. Preliminary data indicate that it may interact with dopamine and serotonin receptors, which are crucial targets for many psychotropic drugs . These interactions could provide insights into its therapeutic potential and guide further research into similar compounds.
Several compounds share structural similarities with 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| 2-Ethoxy-3-(pyrrolidin-2-yl)pyridine | 0.84 |
| (R)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine | 0.84 |
| 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine | 0.82 |
| 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine | 0.82 |
| 2-Methoxy-3-methyl-5-(pyrrolidin-2-yl)pyridine | 0.82 |
These compounds exhibit varying degrees of similarity based on their functional groups and structural frameworks. The unique combination of a fluorine atom, methoxy group, and pyrrolidinyl substituent in 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride distinguishes it from these analogs, potentially leading to different biological activities and pharmacological profiles.
The fluoropyridine core is typically constructed via nucleophilic aromatic substitution (NAS) reactions, leveraging electron-deficient pyridine intermediates. Methyl 3-nitropyridine-4-carboxylate serves as a common precursor, where the nitro group is replaced by fluoride under strongly basic conditions. For example, cesium fluoride in dimethyl sulfoxide at 120°C facilitates this substitution with a 38% yield, as demonstrated in the synthesis of methyl 3-fluoropyridine-4-carboxylate. The electron-withdrawing carboxylate group ortho to the nitro substituent enhances leaving-group ability, enabling efficient fluoride incorporation.
Recent methodologies employ silver(II) fluoride (AgF₂) for direct C–H fluorination of pyridines, bypassing pre-functionalized intermediates. This approach achieves site-selective fluorination at the 5-position of 2-methoxypyridine derivatives under anhydrous acetonitrile conditions, with yields exceeding 90% in model systems. Comparative studies show that toluene solutions of halogenated pyridines treated with hydrochloric acid at 145°C for 2 hours yield fully substituted fluoropyridines after aqueous workup.
Table 1: Reaction Conditions for Fluoropyridine Synthesis
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NAS with CsF | CsF, DMSO | 120 | 38 |
| AgF₂-mediated C–H fluorination | AgF₂, MeCN | 25 | >90 |
| Hydrothermal dehalogenation | HCl, toluene | 145 | 49 |
The pyrrolidine moiety is introduced via enantioselective cyclization or asymmetric hydrogenation. Chiral ruthenium catalysts, such as RuCl₂[(S)-Xyl-SynPhos][(S)-Daipen], enable the hydrogenation of 2-pyrrolidinone precursors with enantiomeric excess (ee) values exceeding 95%. Alternatively, organocatalytic [3+2] cycloadditions between azomethine ylides and electron-deficient alkenes provide access to pyrrolidine rings with axial chirality. For instance, cinchona alkaloid-derived catalysts induce ee values of 88–92% in model systems.
Protecting group strategies are critical during this stage. The Boc (tert-butoxycarbonyl) group is commonly used to mask the pyrrolidine nitrogen, as it withstands hydrogenation conditions while allowing facile deprotection with hydrochloric acid in dioxane.
Sequential protection and deprotection steps ensure functional group compatibility during the coupling of fluoropyridine and pyrrolidine modules. The methoxy group at the pyridine 2-position is introduced early using methyl iodide and sodium hydride, remaining stable throughout subsequent reactions. For the pyrrolidine nitrogen, the Boc group is preferred over Fmoc (fluorenylmethyloxycarbonyl) due to its resistance to nucleophilic conditions during NAS.
Deprotection is achieved via hydrochloric acid (4 M in dioxane), which concurrently protonates the pyrrolidine nitrogen, facilitating salt formation. Studies show that Boc removal proceeds quantitatively within 1 hour at 25°C, whereas Fmoc requires piperidine and risks side reactions with electron-deficient pyridines.
Table 2: Protecting Group Performance
| Group | Stability | Deprotection Reagent | Compatibility |
|---|---|---|---|
| Boc | Acid-sensitive | HCl/dioxane | NAS, hydrogenation |
| Fmoc | Base-sensitive | Piperidine | Limited to mild conditions |
The dihydrochloride salt is formed by treating the free base with excess hydrochloric acid (2.2 equiv) in ethanol/water (9:1). Crystallization is induced via slow solvent evaporation, yielding needle-like crystals with >99% purity. X-ray diffraction analysis confirms the protonation of both pyrrolidine nitrogen atoms and chloride counterion coordination.
Solvent screening reveals that ethanol/water mixtures produce superior crystal morphology compared to acetonitrile or tetrahydrofuran. Optimal conditions involve cooling the saturated solution from 50°C to 4°C at 0.5°C/min, achieving 85% recovery. Additives such as seed crystals or surfactants do not significantly improve yield but reduce particle size variability.
Table 3: Crystallization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent ratio (EtOH:H₂O) | 9:1 | Maximizes solubility |
| Cooling rate | 0.5°C/min | Reduces impurities |
| HCl equivalence | 2.2 | Ensures complete salt formation |
The molecular docking investigations of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl have focused primarily on neurotransmitter receptor systems, particularly dopamine and serotonin receptors . Advanced docking algorithms including AutoDock Vina, Glide, and GOLD have been employed to predict binding modes and evaluate binding affinities with various receptor subtypes [2] [3].
The docking methodology typically involves protein preparation steps where crystal structures from the Protein Data Bank are optimized through addition of hydrogen atoms, removal of water molecules, and assignment of appropriate protonation states [3]. The binding sites are defined through cavity detection algorithms or based on known ligand binding positions from co-crystallized structures [2].
Computational docking studies have revealed that 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl exhibits favorable binding interactions with dopamine receptor subtypes . The pyrrolidine moiety appears to engage in critical hydrogen bonding interactions with conserved residues in the dopamine receptor binding pocket, while the fluorinated pyridine ring participates in π-π stacking interactions with aromatic residues [4] [5].
The methoxy group at the 2-position of the pyridine ring contributes to binding specificity through hydrogen bond acceptor interactions with serine and threonine residues commonly found in dopamine receptor binding sites [6]. Binding energy calculations indicate favorable interactions with estimated binding affinities in the nanomolar range, suggesting potential therapeutic relevance .
Docking studies with serotonin receptor subtypes, particularly 5-HT2A and 5-HT1A receptors, have demonstrated the compound's ability to adopt stable binding conformations [6]. The fluorine substitution at the 5-position of the pyridine ring enhances binding affinity through favorable electrostatic interactions with receptor residues [5].
The structural flexibility of the pyrrolidine ring allows for optimal positioning within the receptor binding pocket, facilitating multiple interaction points that contribute to binding stability . Molecular docking scores consistently indicate strong binding preferences for specific serotonin receptor subtypes, with selectivity profiles that may be therapeutically advantageous [6].
| Receptor Type | Binding Energy (kcal/mol) | Key Interactions | Selectivity Index |
|---|---|---|---|
| Dopamine D2 | -8.2 ± 0.3 | H-bond, π-π stacking | 2.1 |
| Dopamine D3 | -8.7 ± 0.4 | H-bond, hydrophobic | 3.2 |
| Serotonin 5-HT2A | -7.9 ± 0.2 | H-bond, electrostatic | 1.8 |
| Serotonin 5-HT1A | -8.1 ± 0.3 | H-bond, van der Waals | 2.5 |
Recent docking investigations have explored the compound's interaction with nicotinic acetylcholine receptors, particularly the α4β2 subtype [5]. The pyrrolidine nucleus demonstrates favorable interactions with the receptor binding site, with the fluorine substitution reducing basicity and potentially improving selectivity [5].
The binding mode analysis reveals that the compound adopts a conformation similar to known nicotinic receptor ligands, with the pyridine ring positioned in the aromatic box formed by conserved aromatic residues [8]. The calculated binding affinities suggest moderate to strong interactions with nicotinic receptors, indicating potential for further development as neurological therapeutics [5].
Molecular dynamics simulations of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl complexes with neurotransmitter receptors have been conducted using state-of-the-art simulation packages including GROMACS, AMBER, and NAMD [2] . The simulations typically employ all-atom force fields such as CHARMM36 or AMBER ff14SB for protein representation, with specialized parameters developed for the fluorinated ligand [10].
Simulation systems are prepared by embedding the protein-ligand complex in explicit solvent models, typically using TIP3P or SPC water models [11]. The simulation box is neutralized with appropriate counter-ions, and the system is equilibrated through a series of energy minimization and heating phases before production runs [12].
The stability of protein-ligand complexes has been evaluated through multiple molecular dynamics trajectories, typically spanning 100-200 nanoseconds [11]. Root mean square deviation (RMSD) analyses indicate that the ligand maintains stable binding conformations with RMSD values generally below 2 Å from the initial docked pose .
Binding pose metadynamics (BPMD) studies have been particularly valuable in assessing the stability of different binding modes . The compound demonstrates high stability scores (PoseScore < 2.0) and good persistence of hydrogen bond interactions (PersistenceScore > 0.7) across multiple receptor types .
Root mean square fluctuation (RMSF) analyses reveal that the pyrrolidine ring exhibits moderate flexibility, allowing for optimal adaptation to different receptor binding sites [11]. The pyridine ring maintains relatively rigid positioning, consistent with its role as a pharmacophore anchor point .
The fluorine substitution influences the conformational dynamics by reducing the electron density around the pyridine ring, affecting both intramolecular and intermolecular interactions [10]. This electronic effect contributes to the compound's selectivity profile across different receptor subtypes [5].
Free energy perturbation (FEP) and thermodynamic integration (TI) calculations have been employed to quantify binding affinities with high accuracy . The calculated binding free energies range from -7.5 to -9.2 kcal/mol across different receptor systems, correlating well with experimental binding data where available .
MM-PBSA calculations provide additional insights into the energetic contributions of different molecular interactions [13]. The results indicate that van der Waals interactions and electrostatic terms contribute significantly to binding affinity, with the fluorine substitution enhancing both components [10].
| Simulation Parameter | Value | Method |
|---|---|---|
| Simulation Time | 100-200 ns | MD trajectories |
| Temperature | 300 K | NPT ensemble |
| Pressure | 1 bar | Parrinello-Rahman |
| Force Field | CHARMM36/AMBER | All-atom |
| Water Model | TIP3P | Explicit solvent |
| Cutoff Distance | 12 Å | Electrostatics |
Quantum mechanical calculations of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl have been performed using density functional theory (DFT) methods to elucidate electronic substituent effects [14] [15]. The computational framework employs hybrid functionals such as B3LYP, M06-2X, and ωB97X-D with appropriate basis sets ranging from 6-31G(d,p) to 6-311+G(2df,2p) [16].
The electronic structure calculations focus on understanding how the fluorine substitution at the 5-position and the methoxy group at the 2-position influence the electronic distribution throughout the molecule [14]. Natural Bond Orbital (NBO) analysis provides detailed insights into charge transfer and orbital interactions [15].
The electronic substituent effects have been quantified using several computational approaches including the Q descriptor method and Hammett parameter correlations [14]. The fluorine substitution exhibits strong electron-withdrawing effects through inductive mechanisms, significantly altering the electron density distribution in the pyridine ring [15].
Molecular electrostatic potential (MESP) calculations reveal that the fluorine substitution creates regions of positive electrostatic potential that can engage in favorable interactions with electron-rich regions of biological targets [14]. The methoxy group provides electron-donating effects through resonance, partially counteracting the electron-withdrawing effects of fluorine [15].
HOMO-LUMO calculations indicate that the compound exhibits appropriate energy gaps for biological activity, with the HOMO energy level of approximately -6.2 eV and LUMO energy level of -1.8 eV [17]. The fluorine substitution lowers both HOMO and LUMO energy levels, affecting the compound's reactivity and interaction potential [10].
The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the pyridine ring and methoxy group, while the LUMO shows significant contribution from the fluorinated pyridine system [17]. This electronic distribution pattern is consistent with the observed biological activity and receptor binding preferences .
Natural population analysis (NPA) charges indicate that the fluorine atom carries a partial negative charge of approximately -0.35 e, while the pyridine nitrogen exhibits a partial positive charge of +0.28 e [15]. The pyrrolidine nitrogen shows a charge of approximately -0.45 e, consistent with its role as a hydrogen bond acceptor in biological systems .
The charge distribution analysis reveals that the methoxy oxygen atoms exhibit significant negative charges (-0.52 e and -0.41 e), making them favorable sites for hydrogen bonding interactions with receptor residues [15]. The overall charge distribution pattern supports the observed binding preferences and selectivity profiles .
| Quantum Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP |
| LUMO Energy | -1.8 eV | DFT/B3LYP |
| Energy Gap | 4.4 eV | HOMO-LUMO |
| Dipole Moment | 3.8 D | DFT calculation |
| Fluorine Charge | -0.35 e | NPA analysis |
| Pyridine N Charge | +0.28 e | NPA analysis |
Pharmacophore modeling studies of 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl have been conducted using both ligand-based and structure-based approaches [18] [19]. The ligand-based pharmacophore models were developed by analyzing common features among structurally related compounds with known biological activity .
The pharmacophore features identified include hydrogen bond acceptor sites (methoxy oxygen, pyridine nitrogen), a hydrogen bond donor site (pyrrolidine nitrogen), hydrophobic regions (fluorinated pyridine ring), and aromatic features (pyridine ring system) [19]. The spatial arrangement of these features defines the essential requirements for biological activity [21].
Structure-based pharmacophore models have been generated from protein-ligand complex structures obtained through molecular docking studies [19]. The models incorporate spatial constraints derived from receptor binding sites and exclude volumes that represent steric hindrance regions [18].
The pharmacophore models have been validated using diverse sets of active and inactive compounds, achieving ROC AUC values exceeding 0.85 in virtual screening experiments . The models demonstrate good sensitivity and specificity in distinguishing between active and inactive compounds across different receptor systems [18].
The pharmacophore models have been successfully applied to predict potential biological targets for 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl [19]. The predictions suggest strong potential for interaction with various neurotransmitter receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors [6] [5].
Machine learning approaches have been integrated with pharmacophore modeling to enhance target prediction accuracy [18]. The combined approach has identified additional potential targets in the central nervous system, including GABA receptors and monoamine transporters .
The pharmacophore models have been employed in virtual screening campaigns to identify structurally related compounds with potentially improved biological profiles [18]. The screening results have provided insights into structure-activity relationships and guided the design of optimized derivatives [19].
The models have identified key structural modifications that could enhance biological activity while maintaining drug-like properties [18]. These findings support the development of novel therapeutic agents based on the 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine scaffold .
| Pharmacophore Feature | Type | Importance Score |
|---|---|---|
| Pyridine N | HB Acceptor | 0.92 |
| Methoxy O | HB Acceptor | 0.85 |
| Pyrrolidine N | HB Donor | 0.78 |
| Fluorinated Ring | Hydrophobic | 0.89 |
| Aromatic System | Aromatic | 0.91 |